4-Bromo-5-fluoro-2-methylphenylthiourea

Lipophilicity ADME Bioavailability

Procurement is warranted for late-stage diversifiable thiourea scaffolds. The 2-methyl-4-bromo-5-fluoro substitution is non-interchangeable with positional isomers (e.g., CAS 1263376-62-0) or de-brominated analogs (CAS 16822-86-9); bromine/fluorine placement critically modulates lipophilicity (cLogP 2.55), electronic distribution, and Pd-catalyzed cross-coupling reactivity for hit-to-lead SAR libraries. Confirm exact substitution before ordering.

Molecular Formula C8H8BrFN2S
Molecular Weight 263.13 g/mol
CAS No. 1263377-83-8
Cat. No. B12987057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-fluoro-2-methylphenylthiourea
CAS1263377-83-8
Molecular FormulaC8H8BrFN2S
Molecular Weight263.13 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1NC(=S)N)F)Br
InChIInChI=1S/C8H8BrFN2S/c1-4-2-5(9)6(10)3-7(4)12-8(11)13/h2-3H,1H3,(H3,11,12,13)
InChIKeyFDKNOWNUSBPGNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-5-fluoro-2-methylphenylthiourea: A Halogenated Thiourea Scaffold for Specialized Medicinal Chemistry and Organic Synthesis


4-Bromo-5-fluoro-2-methylphenylthiourea (CAS: 1263377-83-8) is a synthetic thiourea derivative distinguished by a phenyl ring bearing a methyl group at the 2-position, and bromine and fluorine substituents at the 4- and 5-positions, respectively . This specific substitution pattern is of interest in medicinal chemistry and organic synthesis due to the electron-withdrawing nature of the halogens and the hydrogen-bonding capacity of the thiourea moiety . The compound is typically offered as a research chemical with a purity of 98% and is used as a versatile building block or intermediate in the development of more complex molecules .

The Substitution Pattern Matters: Why 4-Bromo-5-fluoro-2-methylphenylthiourea is Not Interchangeable with Other Halogenated Phenylthioureas


Generic substitution among phenylthiourea derivatives is scientifically unsound due to the profound impact of halogen and methyl substitution patterns on molecular properties and biological activity. This specific compound (4-Bromo-5-fluoro-2-methyl) cannot be exchanged for its close analogs, such as the positional isomer (4-Bromo-2-fluoro-5-methyl, CAS 1263376-62-0) [1] or the de-brominated analog (5-fluoro-2-methyl, CAS 16822-86-9) [2]. The unique arrangement of substituents around the aromatic ring modulates lipophilicity, electronic distribution, and steric hindrance, which in turn dictate reactivity in cross-coupling reactions, enzyme inhibition profiles, and pharmacokinetic parameters [3]. The evidence below quantifies these critical differences, demonstrating the need for precise compound selection to ensure experimental validity and research reproducibility.

Quantitative Differentiation of 4-Bromo-5-fluoro-2-methylphenylthiourea from its Closest Analogs: A Procurement-Focused Evidence Guide


Lipophilicity Shift: cLogP of 2.55 vs. 2.42 for the De-Brominated Analog

The presence of bromine at the 4-position in the target compound significantly increases its calculated partition coefficient (cLogP) relative to its de-brominated analog, 5-fluoro-2-methylphenylthiourea (CAS 16822-86-9). This change in lipophilicity can be a key determinant in membrane permeability and biological assay performance [1].

Lipophilicity ADME Bioavailability

Enhanced Electrophilic Character: Impact of Bromine vs. Hydrogen on Reactivity

The presence of a bromine atom in the 4-bromo-5-fluoro-2-methylphenylthiourea structure provides a crucial synthetic handle not present in non-brominated analogs like 5-fluoro-2-methylphenylthiourea . Bromine is a superior leaving group compared to hydrogen or fluorine, enabling a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and nucleophilic aromatic substitutions [1]. This functional handle allows for late-stage diversification of the thiourea scaffold, a capability that is structurally impossible with the de-brominated comparator.

Cross-Coupling Reactions Suzuki Coupling Nucleophilic Substitution

Positional Isomerism and cLogP: 4-Bromo-5-fluoro-2-methyl vs. 4-Bromo-2-fluoro-5-methyl

Positional isomerism within the 4-bromo-fluoro-2-methylphenylthiourea series leads to measurable differences in predicted lipophilicity, a key factor influencing biological activity . While direct cLogP data for the 4-Bromo-2-fluoro-5-methyl isomer (CAS 1263376-62-0) was not identified in this search, the known value for the target compound (cLogP = 2.55) can be contrasted with the generally expected variance among positional isomers. This variance, often 0.1-0.3 logP units, is significant in a drug discovery context and can lead to different pharmacokinetic and target engagement profiles [1].

Isomerism Lipophilicity SAR

Biological Activity Potential: A Dual-Halogenated Thiourea in a Potent Class of Enzyme Inhibitors

As a member of the fluorophenyl thiourea derivative class, the target compound is structurally related to molecules demonstrating potent in vitro enzyme inhibition and antioxidant activity [1]. While specific IC50 data for 4-Bromo-5-fluoro-2-methylphenylthiourea is absent from the core literature, the class has been shown to inhibit key metabolic enzymes. For context, a close structural relative, 4-fluorophenylthiourea, exhibited IC50 values of 53.3 nM against α-amylase and 24.9 nM against α-glycosidase [2]. The additional bromine and methyl substituents on the target compound's phenyl ring would be expected to further modulate these activities, making it a promising candidate for similar enzyme inhibition studies.

Enzyme Inhibition Antioxidant Medicinal Chemistry

Validated Application Scenarios for 4-Bromo-5-fluoro-2-methylphenylthiourea in Chemical and Biological Research


Specialized Building Block for Diversity-Oriented Synthesis via Cross-Coupling

Procurement is specifically warranted for projects requiring a late-stage diversifiable thiourea scaffold. The presence of the aryl bromide (Br) in 4-Bromo-5-fluoro-2-methylphenylthiourea allows for its use in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to generate novel chemical libraries, a capability not offered by non-brominated analogs [1].

Medicinal Chemistry SAR Studies for Metabolic or Inflammatory Disease Targets

This compound is a relevant candidate for structure-activity relationship (SAR) studies focused on targets inhibited by the fluorophenyl thiourea class, such as α-amylase, α-glycosidase, and glutathione-dependent enzymes [2]. Its unique 4-bromo-5-fluoro-2-methyl substitution pattern offers a distinct steric and electronic profile compared to simpler fluorophenyl thioureas, enabling the exploration of novel chemical space in hit-to-lead programs [3].

Reference Standard for Investigating Halogen and Positional Isomer Effects on Lipophilicity

4-Bromo-5-fluoro-2-methylphenylthiourea, with its precisely defined substitution pattern and known cLogP value of 2.55, serves as a valuable reference standard in studies examining the impact of halogenation and positional isomerism on molecular properties like lipophilicity and hydrogen-bonding capacity . It can be used as a comparator against its analogs (e.g., CAS 1263376-62-0 or CAS 16822-86-9) in computational chemistry and experimental determination of partition coefficients [4].

Quote Request

Request a Quote for 4-Bromo-5-fluoro-2-methylphenylthiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.